molecular formula C36H23EuF9N2O6S3 B12326110 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii

Cat. No.: B12326110
M. Wt: 998.7 g/mol
InChI Key: TZMUIUOWVAGEIF-QSDLRBNBSA-N
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Description

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) is a coordination compound that features europium(iii) as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure includes 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands, which coordinate with the europium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) typically involves the reaction of europium(iii) chloride with 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione in a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final crystalline product .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the substituting ligands or the redox conditions applied. For example, substitution reactions may yield new europium complexes with different ligands, while redox reactions may result in the formation of europium(ii) or europium(iv) species .

Scientific Research Applications

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) has a wide range of applications in scientific research:

Mechanism of Action

The luminescent properties of 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) are primarily due to the europium ion’s ability to emit light upon excitation. The mechanism involves the absorption of energy by the ligands, followed by energy transfer to the europium ion, which then emits light as it returns to its ground state.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) is unique due to the presence of both 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands, which enhance its luminescent properties and make it suitable for a broader range of applications compared to other europium complexes .

Properties

Molecular Formula

C36H23EuF9N2O6S3

Molecular Weight

998.7 g/mol

IUPAC Name

europium;1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one

InChI

InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,13H;/b;3*7-4-;

InChI Key

TZMUIUOWVAGEIF-QSDLRBNBSA-N

Isomeric SMILES

C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Eu]

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Eu]

Origin of Product

United States

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